molecular formula C12H10Cl2N4O3 B4326885 N-(2,4-dichlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

N-(2,4-dichlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B4326885
M. Wt: 329.14 g/mol
InChI Key: DCSWKENGMJJWLG-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, also known as DCPTA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of agriculture and environmental science. DCPTA is a plant growth regulator that has been shown to enhance the growth and yield of various crops, making it a promising tool for sustainable agriculture. In addition, DCPTA has been found to have potential applications in the remediation of contaminated soils and water bodies.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act by stimulating the activity of plant hormones such as auxin and gibberellin. This compound has been shown to increase the expression of genes involved in cell division and elongation, leading to increased plant growth. In addition, this compound has been found to increase the activity of enzymes involved in photosynthesis and respiration, leading to increased plant productivity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on plants. It has been found to increase the activity of enzymes involved in photosynthesis, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) and phosphoenolpyruvate carboxylase (PEPC). This compound has also been found to increase the concentration of soluble sugars and amino acids in plants, which may contribute to increased growth and productivity. In addition, this compound has been shown to increase the activity of enzymes involved in respiration, such as succinate dehydrogenase and cytochrome c oxidase.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that is easy to synthesize. This compound has also been shown to be effective at low concentrations, making it a useful tool for studying plant growth and development. However, this compound has some limitations for use in lab experiments. It can be toxic to some plant species at high concentrations, and its effects on non-target organisms are not well understood. In addition, this compound may have variable effects depending on the plant species and environmental conditions.

Future Directions

There are several future directions for research on N-(2,4-dichlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of this compound's effects on non-target organisms, including insects and soil microorganisms. Additionally, further research is needed to understand the molecular mechanisms underlying this compound's effects on plant growth and development. Finally, there is potential for this compound to be used in combination with other plant growth regulators to enhance its effectiveness and minimize any potential negative effects.

Scientific Research Applications

N-(2,4-dichlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in agriculture. It has been shown to enhance the growth and yield of various crops, including wheat, rice, maize, and soybean. This compound acts by promoting cell division and elongation, leading to increased plant height, stem diameter, and leaf area. In addition, this compound has been found to increase the chlorophyll content, photosynthesis rate, and water use efficiency of plants. This compound has also been studied for its potential applications in the remediation of contaminated soils and water bodies. It has been shown to enhance the uptake and accumulation of heavy metals by plants, making it a promising tool for phytoremediation.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-1-ethyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O3/c1-2-17-6-10(18(20)21)11(16-17)12(19)15-9-4-3-7(13)5-8(9)14/h3-6H,2H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSWKENGMJJWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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